4-Nonylbenzoic acid
Overview
Description
4-Nonylbenzoic acid is a chemical compound with the molecular formula C16H24O2 . It is used as an intermediate for the synthesis of liquid crystals including chiral ferroelectric benzoates and is also used in the preparation of medicinal compounds .
Synthesis Analysis
The synthesis of 4-Nonylbenzoic acid involves the use of magnesium turnings, 1-bromononane, ferric acetylacetonate, tetrahydrofuran (THF), and N-methylpyrrolidinone (NMP). The process involves the creation of nonylmagnesium bromide, which is then used to react with 4-chlorobenzoic acid methyl ester .Molecular Structure Analysis
The molecular structure of 4-Nonylbenzoic acid consists of 16 carbon atoms, 24 hydrogen atoms, and 2 oxygen atoms . It has a molar volume of 250.3±3.0 cm^3, a polar surface area of 37 Å^2, and a polarizability of 29.8±0.5 x 10^-24 cm^3 .Physical And Chemical Properties Analysis
4-Nonylbenzoic acid has a density of 1.0±0.1 g/cm^3, a boiling point of 374.3±21.0 °C at 760 mmHg, and a flash point of 179.8±16.7 °C . It has a molar refractivity of 75.2±0.3 cm^3, and a surface tension of 38.7±3.0 dyne/cm .Scientific Research Applications
Application Summary
4-Nonylbenzoic acid is used as a component of liquid crystalline materials . It’s used in the development of efficient procedures for cross coupling, which is largely driven by the needs of life sciences and material chemistry .
Methods of Application
The preparation of 4-Nonylbenzoic acid involves the use of nonylmagnesium bromide and ferric acetylacetonate . The reaction takes place in Tetrahydrofuran (THF) at 0°C and then the mixture is allowed to reach room temperature . The product is then treated with Sodium Hydroxide (NaOH) in a water/methanol solution .
Results or Outcomes
- High yields with Grignard reagents bearing β-hydrogen atoms .
- Exceptionally fast reaction rates at (or below) room temperature .
- Ready scalability .
- Convenient ligand-free conditions .
- A surprisingly large tolerance vis-à-vis a number of functional groups that are susceptible to uncatalyzed attack by Grignard reagents .
Iron-Catalyzed Ring Opening/Cross Coupling
Application Summary
4-Nonylbenzoic acid is used in the iron-catalyzed ring opening/cross coupling of 2-pyrone derivatives . This process is fairly unique and represents a novel application of 4-Nonylbenzoic acid .
Methods of Application
The method involves the use of iron catalysts for cross coupling . The first deliberate investigation was reported by Kochi and coworkers, who showed that simple iron salts are capable of catalyzing the coupling of Grignard reagents with alkenyl halides . The robustness of this process can be largely improved by using aprotic dipolar cosolvents, preferentially N-methylpyrrolidin-2-one (NMP), which seems to stabilize the actual catalyst and/or activates transiently formed organoiron intermediates .
Results or Outcomes
The iron-catalyzed ring opening/cross coupling of 2-pyrone derivatives is a unique application of 4-Nonylbenzoic acid . The procedure has shown promising results, demonstrating the potential of iron catalysis in organic synthesis .
Iron-Catalyzed Cross Coupling
Application Summary
4-Nonylbenzoic acid is used in the iron-catalyzed cross coupling reactions of aryl- and heteroaryl halides and -sulfonates . This process is fairly unique and represents a novel application of 4-Nonylbenzoic acid .
Methods of Application
The method involves the use of iron catalysts for cross coupling . The first deliberate investigation was reported by Kochi and coworkers, who showed that simple iron salts are capable of catalyzing the coupling of Grignard reagents with alkenyl halides . Since the yields were variable and the reaction seemed to lack generality, only few applications followed up on this lead finding. It was Cahiez and coworkers who found that the robustness of this process can be largely improved by using aprotic dipolar cosolvents, preferentially N-methylpyrrolidin-2-one (NMP), which seems to stabilize the actual catalyst and/or activates transiently formed organoiron intermediates .
Results or Outcomes
The iron-catalyzed cross coupling reactions of aryl- and heteroaryl halides and -sulfonates is a unique application of 4-Nonylbenzoic acid . The procedure has shown promising results, demonstrating the potential of iron catalysis in organic synthesis .
Safety And Hazards
Future Directions
While specific future directions for 4-Nonylbenzoic acid are not mentioned in the search results, it is noted that it is a component of liquid crystalline materials . This suggests potential applications in the field of materials science, particularly in the development of new liquid crystal displays or other optoelectronic devices.
properties
IUPAC Name |
4-nonylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24O2/c1-2-3-4-5-6-7-8-9-14-10-12-15(13-11-14)16(17)18/h10-13H,2-9H2,1H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLRVNGMVEBEPQG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC1=CC=C(C=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00191664 | |
Record name | Benzoic acid, p-nonyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00191664 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Nonylbenzoic acid | |
CAS RN |
38289-46-2 | |
Record name | 4-Nonylbenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=38289-46-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoic acid, p-nonyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038289462 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzoic acid, p-nonyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00191664 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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